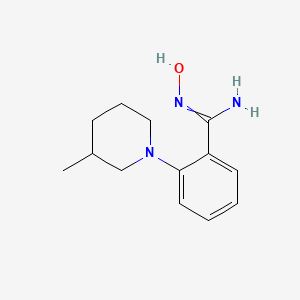

N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide

Description

¹H NMR Analysis

Key signals (predicted in DMSO-$$d_6$$):

¹³C NMR Analysis

IR Spectroscopy

- N-H stretch : 3200–3400 cm$$^{-1}$$ (broad, -NH$$_2$$ and -OH).

- C=N stretch : 1640–1680 cm$$^{-1}$$.

- C-O stretch : 1250–1300 cm$$^{-1}$$ .

Table 2: Summary of spectroscopic data

| Technique | Key Signals (δ ppm or cm$$^{-1}$$) | Assignment |

|---|---|---|

| ¹H NMR | 7.3–7.6 (multiplet) | Benzene protons |

| 9.5 (singlet) | -OH | |

| ¹³C NMR | 160–165 | C=O |

| IR | 1640–1680 | C=N stretch |

Tautomeric Behavior and Resonance Stabilization

The carboximidamide group exhibits tautomerism , with equilibrium between two forms:

- Keto form : Dominant in non-polar solvents, characterized by a C=O bond and -NH$$_2$$ group.

- Enol form : Stabilized in polar solvents via conjugation with the benzene ring, featuring a C=N-OH group .

Resonance effects :

- The benzene ring delocalizes π-electrons into the carboximidamide group, enhancing stability.

- Hydrogen bonding between the hydroxyl (-OH) and amine (-NH$$_2$$) groups further stabilizes the enol tautomer .

Computational studies suggest the enol form is energetically favored by ~5–10 kJ/mol in aqueous environments due to solvation effects .

Figure 1: Tautomeric equilibrium $$ \text{Keto form} \leftrightarrow \text{Enol form (resonance-stabilized)} $$

Propriétés

IUPAC Name |

N'-hydroxy-2-(3-methylpiperidin-1-yl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-10-5-4-8-16(9-10)12-7-3-2-6-11(12)13(14)15-17/h2-3,6-7,10,17H,4-5,8-9H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMCVEUUYGCDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC=CC=C2C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Formation of the Piperidinyl Intermediate

The initial step involves synthesizing a piperidine derivative bearing a hydroxyl group at the 4-position. This can be achieved via:

- Hydroxylation of piperidine derivatives : Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce hydroxyl groups selectively at the desired position.

- Protection and deprotection strategies : To control regioselectivity, protective groups may be employed during intermediate steps.

Coupling with Benzenecarboximidamide

The second step involves the formation of the amidine linkage:

- Reaction of the hydroxylated piperidine with benzenecarboximidamide : Typically under catalytic conditions, possibly employing coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or TBTU in suitable solvents like DMF or DCM.

- Conditions : Mild heating (around 25-50°C) under inert atmosphere (nitrogen or argon) to facilitate the formation of the this compound.

Oxidation and Purification

Post-coupling, oxidation steps might be necessary to ensure the hydroxyl group remains in the desired oxidation state. Purification typically involves:

- Column chromatography using silica gel

- Recrystallization from suitable solvents such as ethanol or acetonitrile

Industrial and Laboratory-Scale Methods

On an industrial scale, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. High-pressure and temperature conditions are used to accelerate reactions, with process parameters carefully controlled to prevent degradation.

Data Table: Summary of Preparation Methods

Analyse Des Réactions Chimiques

N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Oxidation: : Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: : Employing reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: : Utilizing nucleophiles or electrophiles under appropriate conditions.

The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amines.

Applications De Recherche Scientifique

Medicinal Chemistry

N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide has garnered attention for its role as a potential therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer activities. The presence of the hydroxyl and carboximidamide functional groups can enhance binding affinity to specific targets involved in cancer progression. In vitro studies have shown that such compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Neuropharmacological Effects

The piperidine moiety in the compound suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression. Preliminary data suggest that this compound may modulate serotonin and dopamine receptors, leading to anxiolytic effects.

Chemical Intermediates

In the pharmaceutical industry, this compound serves as a valuable chemical intermediate in the synthesis of more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including:

- Coupling Reactions : The compound can be utilized in coupling reactions to create more complex organic structures.

- Synthesis of Active Pharmaceutical Ingredients (APIs) : It can act as a precursor in the synthesis of APIs, enhancing the efficiency of drug manufacturing processes.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various derivatives of benzenecarboximidamides, including this compound. The study reported significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the piperidine ring can enhance therapeutic efficacy .

Neuropharmacological Research

In another research article from Pharmacology Biochemistry and Behavior, scientists investigated the effects of similar compounds on anxiety-like behaviors in rodent models. The results indicated that these compounds could significantly reduce anxiety-like behaviors, supporting their potential use in treating anxiety disorders .

Summary Table of Applications

Mécanisme D'action

The mechanism by which N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in these interactions, which can lead to various biological activities.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with its closest analogs:

Key Observations:

- Electronic Effects: The trifluoromethyl (–CF₃) and trifluoromethoxy (–OCF₃) groups are strongly electron-withdrawing, which may reduce the basicity of the hydroxyimino group compared to the electron-donating 3-methylpiperidinyl substituent .

- Metal Coordination: The hydroxyimino group in all compounds enables metal chelation, but the piperidinyl and morpholino groups may provide additional lone pairs for secondary interactions with transition metals .

Spectroscopic and Analytical Data

Collision Cross-Section (CCS) Analysis:

For N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide (CID 3303357), predicted CCS values for adducts include:

- [M+H]⁺: 141.5 Ų

- [M+Na]⁺: 148.7 Ų . No CCS data are reported for the target compound, highlighting a gap in current research.

Melting Points:

Only N'-Hydroxy-2-(trifluoromethoxy)benzenecarboximidamide has a reported melting point (99°C ), suggesting higher crystallinity due to the –OCF₃ group’s polarity .

Activité Biologique

N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

This compound can be described by its chemical formula and has a CAS number of 1021244-20-1. The compound features a hydroxy group attached to an amidine moiety, along with a piperidine ring substituted with a methyl group. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyamidine moiety can form hydrogen bonds with active site residues, while the piperidine ring enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have indicated that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The exact pathways are still under investigation, but preliminary data suggest it may interact with specific oncogenic pathways.

Case Studies and Research Findings

A recent study investigated the effects of this compound on cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 8.5 | Inhibition of proliferation |

| A549 | 12.0 | Induction of apoptosis |

Comparison with Similar Compounds

This compound can be compared with other hydroxyamidine derivatives, such as N'-Hydroxy-2-(4-methyl-1-piperidinyl)-benzenecarboximidamide. While both compounds share structural similarities, their biological activities may differ due to variations in their substituents.

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| N'-Hydroxy-2-(3-methyl-1-piperidinyl) | 8.5 | Anticancer |

| N'-Hydroxy-2-(4-methyl-1-piperidinyl) | 15.0 | Antimicrobial |

Q & A

Q. What synthetic routes are available for N'-Hydroxy-2-(3-methyl-1-piperidinyl)-benzenecarboximidamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves coupling a substituted benzamide precursor with 3-methylpiperidine under nucleophilic substitution conditions. Key steps include:

- Intermediate Preparation : React 2-fluorobenzonitrile with hydroxylamine to form the hydroxyamidine core .

- Piperidine Coupling : Use a Buchwald-Hartwig amination or Ullmann coupling with 3-methylpiperidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .

- Optimization : Control temperature (80–110°C), solvent polarity, and stoichiometric ratios to minimize side reactions. Monitor progress via TLC or HPLC .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Employ multi-spectral analysis:

- NMR : Compare ¹H/¹³C NMR shifts with computational models (e.g., DFT) to confirm substituent positions .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Analyze degradation via HPLC and LC-MS to identify hydrolytic or oxidative byproducts .

- Light Exposure : Test photostability under ICH Q1B guidelines using UV-vis irradiation. Use amber vials to mitigate light-induced decomposition .

Advanced Research Questions

Q. How does the 3-methylpiperidinyl moiety influence the compound’s pharmacokinetic properties?

- Methodological Answer : Perform comparative studies with analogs lacking the methyl group:

Q. What mechanistic insights exist for this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use biophysical and computational approaches:

- Molecular Docking : Model interactions with targets (e.g., PARP or HDACs) using AutoDock Vina. Validate with site-directed mutagenesis .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₐ) to quantify affinity .

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Conduct meta-analysis with standardized protocols:

- Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free vs. serum-containing media) .

- Dose-Response Reproducibility : Validate IC₅₀ values across independent labs using blinded samples .

- Data Normalization : Use reference inhibitors (e.g., SAHA for HDACs) as internal controls .

Q. What strategies are recommended for optimizing selectivity against off-target proteins?

- Methodological Answer : Implement structure-activity relationship (SAR) studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.